3-Ethyl-4-octanone

Catalog No.
S1906382
CAS No.
19781-29-4
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-4-octanone

CAS Number

19781-29-4

Product Name

3-Ethyl-4-octanone

IUPAC Name

3-ethyloctan-4-one

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-4-7-8-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3

InChI Key

XIQNUWMKJWNUCQ-UHFFFAOYSA-N

SMILES

CCCCC(=O)C(CC)CC

Canonical SMILES

CCCCC(=O)C(CC)CC

3-Ethyl-4-octanone is an organic compound with the molecular formula C₁₀H₂₀O and a molecular weight of approximately 156.27 g/mol. It is classified as a ketone and is known for its clear, colorless liquid form with a sweet, fruity aroma. This compound is also referred to as ethyl octyl ketone and is characterized by its pleasant scent, which makes it valuable in various applications, particularly in flavoring and fragrance industries .

Typical of carbonyl compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, under strong conditions, they can be oxidized to form carboxylic acids.
  • Reduction: 3-Ethyl-4-octanone can be reduced to its corresponding alcohol (3-ethyl-4-octanol) using reducing agents such as lithium aluminum hydride or sodium borohydride .

3-Ethyl-4-octanone can be synthesized through various methods:

  • Alkylation of 3-Octanone: This method involves the alkylation of 3-octanone using ethyl iodide in the presence of a base such as sodium hydride.
  • Decarboxylation: Another synthetic route involves the decarboxylation of fatty acids or their derivatives that contain an ethyl group at the appropriate position.
  • Oxidative Reactions: The oxidation of corresponding alcohols can also yield 3-ethyl-4-octanone under controlled conditions .

3-Ethyl-4-octanone has several applications across different industries:

  • Flavoring Agent: Its sweet and fruity aroma makes it suitable for use in food flavoring.
  • Fragrance Industry: It is utilized in perfumes and scented products due to its pleasant scent.
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals .

Several compounds share structural similarities with 3-ethyl-4-octanone. Here are some notable examples:

Compound NameMolecular FormulaCharacteristics
3-OctanoneC₈H₁₆OA straight-chain ketone with a similar aroma.
2-EthylhexanolC₈H₁₈OAn alcohol with a slightly different structure.
3-Ethyl-3-hydroxybutanoneC₈H₁₈O₂A related compound with hydroxyl functionality.

Uniqueness of 3-Ethyl-4-Octanone

What sets 3-ethyl-4-octanone apart from these similar compounds is its specific combination of chain length and functional groups, which contributes to its unique sensory properties and potential applications in flavoring and fragrance industries. Its distinct aroma profile makes it particularly valuable compared to other ketones and alcohols that may have less desirable scents .

XLogP3

3.1

Other CAS

19781-29-4

Wikipedia

3-Ethyl-4-octanone

Dates

Modify: 2023-08-16

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